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5-Fluoro-2-nitrobenzamide is an organic compound with the molecular formula . It is classified as a derivative of benzamide, featuring a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. This compound is notable for its unique combination of functional groups, which confer distinct chemical and biological properties. The structure can be represented as follows:
The presence of the fluorine atom enhances lipophilicity, while the nitro group can participate in various
Research indicates that 5-fluoro-2-nitrobenzamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The nitro group may undergo bioreduction, forming reactive intermediates that interact with cellular components, influencing various biological pathways. Its mechanism of action may involve enzyme inhibition or receptor binding, which could modulate metabolic processes.
The synthesis of 5-fluoro-2-nitrobenzamide typically involves nitration followed by amide formation:
5-Fluoro-2-nitrobenzamide has several applications across various fields:
Studies on interaction mechanisms indicate that 5-fluoro-2-nitrobenzamide may interact with specific enzymes or receptors. These interactions can lead to modulation of their activity, which is crucial for understanding its potential therapeutic applications. For instance, it may act as an inhibitor of enzymes involved in metabolic pathways or bind to receptors affecting cellular processes.
Several compounds share structural similarities with 5-fluoro-2-nitrobenzamide:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 5-Fluoro-2-nitroaniline | Amino group instead of methylamide | Exhibits different biological activities due to amino group |
| 5-Fluoro-2-nitrobenzoic acid | Carboxylic acid group instead of methylamide | Increased acidity and different solubility properties |
| 5-Fluoro-2-nitrobenzotrifluoride | Trifluoromethyl group instead of methylamide | Alters electronic properties significantly |
| 5-Fluoro-2-aminobenzamide | Reduced form with an amino group instead of nitro | Different reactivity and potential biological effects |
5-Fluoro-2-nitrobenzamide stands out due to its specific substitution pattern involving fluorine, nitro, and methylamide groups. This unique combination imparts distinct chemical reactivity and potential applications in drug development, making it valuable in organic synthesis compared to its analogs.
5-Fluoro-2-nitrobenzamide (CAS: 77206-97-4) emerged as a synthetic intermediate during the late 20th century, coinciding with advancements in aromatic nitration and fluorination techniques. Early synthetic routes involved nitration of 5-fluorobenzamide using concentrated nitric and sulfuric acids under controlled conditions. Patents from the 1990s, such as EP0751115B1, detailed methods for producing structurally related fluorinated nitrobenzoic acids, which laid the groundwork for optimizing the synthesis of this compound. Its discovery was driven by the growing interest in fluorinated aromatic compounds for pharmaceutical and materials science applications.
The compound occupies a niche in aromatic fluorine chemistry due to its unique substitution pattern:
Table 1: Comparative Electronic Effects of Substituents in Fluorinated Benzamides
| Compound | Substituents | σₚ (Hammett Constant) | LogP |
|---|---|---|---|
| 5-Fluoro-2-nitrobenzamide | -NO₂ (C2), -F (C5) | +1.27 (NO₂), +0.06 (F) | 2.24 |
| 2-Nitrobenzamide | -NO₂ (C2) | +1.27 | 1.89 |
| 5-Fluorobenzamide | -F (C5) | +0.06 | 1.12 |
This compound is pivotal in:
The molecular structure (C₇H₅FN₂O₃) features:
Figure 1: Structural Diagram
O || O₂N—C₆H₃(F)—CONH₂ The compound’s reactivity is dominated by electrophilic aromatic substitution at position 4 (para to fluorine) and nucleophilic acyl substitution at the amide group.
5-Fluoro-2-nitrobenzamide represents a substituted benzamide derivative characterized by the presence of both fluorine and nitro functional groups positioned at the 5 and 2 positions respectively on the benzene ring [1] [2] [3]. The compound bears the International Union of Pure and Applied Chemistry name 5-fluoro-2-nitrobenzamide and is registered under Chemical Abstracts Service number 77206-97-4 [1] [4]. The molecular formula C₇H₅FN₂O₃ indicates a molecular weight of 184.126 grams per mole with an exact mass of 184.028 atomic mass units [1] [2] [5].
The constitutional framework consists of a benzene ring bearing three distinct functional groups: a primary amide group (-CONH₂) at position 1, a nitro group (-NO₂) at position 2, and a fluorine atom at position 5 [1] [3] [4]. The Simplified Molecular Input Line Entry System representation Fc1ccc(c(c1)C(=O)N)N+[O-] demonstrates the connectivity pattern with the fluorine directly bonded to carbon-5 of the aromatic ring [3] [4]. The International Chemical Identifier string InChI=1S/C7H5FN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) provides a standardized structural description [4].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 5-fluoro-2-nitrobenzamide |
| Chemical Abstracts Service Number | 77206-97-4 |
| Molecular Formula | C₇H₅FN₂O₃ |
| Molecular Weight | 184.126 g/mol |
| Exact Mass | 184.028 amu |
| Molecular Design Laboratory Number | MFCD11870104 |
The molecular architecture exhibits a meta-relationship between the fluorine and amide substituents, with the nitro group positioned ortho to the amide functionality [1] [3]. This substitution pattern creates a 1,2,5-trisubstituted benzene ring system that influences both the electronic properties and potential intermolecular interactions of the compound [6] [7].
5-Fluoro-2-nitrobenzamide exists as a planar molecule due to the aromatic nature of the benzene ring and the coplanar arrangement of the attached functional groups [8] [9]. The compound does not possess any chiral centers or stereogenic elements, rendering it achiral and eliminating the possibility of optical isomerism [9] [10]. The planarity of the molecular structure is maintained by the sp² hybridization of the aromatic carbon atoms and the resonance delocalization throughout the π-electron system [8] [6].
The nitro group demonstrates a slight deviation from perfect coplanarity with the benzene ring, as observed in related nitroaromatic compounds where dihedral angles typically range from 0° to 10° [9] [10]. In analogous 2-fluoro-5-nitroaniline structures, crystallographic analysis reveals dihedral angles between the nitro group and benzene ring of approximately 3.68° [9]. This minimal deviation from planarity indicates strong conjugation between the nitro group and the aromatic π-system [9] [10].
The amide functionality exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance delocalization [8] [7]. This restricted rotation maintains the amide group in a predominantly planar configuration relative to the benzene ring, contributing to the overall molecular planarity [6] [7]. The fluorine atom, being directly bonded to the aromatic carbon, maintains strict coplanarity with the benzene ring plane [6] [9].
Crystallographic studies of fluorinated benzamide derivatives reveal significant insights into the solid-state organization of 5-fluoro-2-nitrobenzamide [6] [11] [7]. Research on related fluorobenzamide compounds demonstrates that fluorine substitution substantially influences crystal packing arrangements and intermolecular interactions compared to non-fluorinated analogs [6] [7]. The suppression of disorder in benzamide crystals through fluorine substitution has been documented, with fluorine occupancies of 20-30% proving sufficient to stabilize crystal structures without altering fundamental packing motifs [6] [7].
Crystal structure prediction calculations for fluorinated benzamide derivatives indicate a denser lattice energy landscape compared to unsubstituted benzamides, suggesting enhanced crystalline stability [6] [7]. The presence of the fluorine atom at the 5-position creates opportunities for halogen bonding interactions, though the electron distribution around fluorine typically does not generate the sigma-hole necessary for classical halogen bonding [12]. Instead, fluorine participates in dipole-dipole interactions and contributes to the overall electrostatic stabilization of the crystal lattice [6] [12].
The nitro group at the 2-position introduces additional complexity to the crystal packing through its ability to participate in hydrogen bonding as an acceptor and through dipole-dipole interactions [10] [13]. In related nitrobenzamide structures, intermolecular hydrogen bonds involving the amide nitrogen-hydrogen groups and nitro oxygen atoms form characteristic ring motifs that stabilize the crystal architecture [10] [13]. The combination of fluorine and nitro substituents creates a unique electrostatic environment that influences both intramolecular electronic distribution and intermolecular crystal packing forces [6] [13].
The electronic structure of 5-fluoro-2-nitrobenzamide is significantly influenced by the electron-withdrawing properties of both the fluorine and nitro substituents [14] [12]. Fluorine, being the most electronegative element, exerts a strong inductive effect that withdraws electron density from the aromatic ring system [14] [15]. Computational studies on fluorinated aromatic compounds demonstrate that fluorine substitution can stabilize both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels by approximately 0.7 electron volts compared to non-fluorinated analogs [12].
The nitro group contributes additional electron-withdrawing character through both inductive and resonance effects [14] [16]. Density functional theory calculations on nitrobenzene derivatives reveal that the nitro substituent significantly lowers the energy of molecular orbitals while maintaining conjugation with the aromatic π-system [16]. The combined effect of fluorine and nitro substitution creates a compound with enhanced electrophilic character and reduced electron density on the aromatic ring [14] [12].
Bond length analysis in related fluorinated nitrobenzamide structures shows typical aromatic carbon-carbon bond distances ranging from 1.379 to 1.421 Ångströms [8]. The carbon-fluorine bond exhibits characteristic length of approximately 1.35 Ångströms, consistent with the strong covalent nature of this interaction [8] [12]. The nitro group carbon-nitrogen bond displays lengths around 1.44 Ångströms, indicating significant double bond character due to resonance delocalization [8] [10].
| Bond Type | Typical Length (Å) | Electronic Character |
|---|---|---|
| C-F | 1.35 | Strong covalent, highly polar |
| C-NO₂ | 1.44 | Partial double bond character |
| C-CONH₂ | 1.51 | Single bond with resonance |
| Aromatic C-C | 1.38-1.42 | Delocalized π-bonding |
The polar surface area of 89.90 Ångströms squared reflects the significant contribution of the nitro and amide oxygen atoms to the overall molecular polarity [5]. The logarithm of the partition coefficient value of 2.24 indicates moderate lipophilicity, balancing the polar character of the functional groups with the hydrophobic aromatic core [5].
Comparative analysis of 5-fluoro-2-nitrobenzamide with related benzamide derivatives reveals distinctive structural and electronic characteristics [17] [18] [19]. The parent benzamide compound exhibits a molecular weight of 121.137 grams per mole and contains only the amide functional group attached to the benzene ring [20]. Introduction of the nitro group at the 2-position, as in 2-nitrobenzamide (Chemical Abstracts Service number 610-15-1), increases the molecular weight to 166.134 grams per mole and introduces significant electron-withdrawing character [20].
The addition of fluorine at the 5-position in 5-fluoro-2-nitrobenzamide further increases the molecular weight to 184.126 grams per mole while introducing additional electronic effects [1] [20]. Comparison with the isomeric 4-fluoro-2-nitrobenzamide (Chemical Abstracts Service number 106754-80-7) demonstrates how fluorine position influences molecular properties despite identical molecular formulas [17] [18]. The meta-positioning of fluorine relative to the amide group in the 5-fluoro derivative creates different electronic communication patterns compared to the para-positioning in the 4-fluoro isomer [17] [18].
| Compound | Molecular Weight (g/mol) | Substitution Pattern | Electronic Effects |
|---|---|---|---|
| Benzamide | 121.137 | Unsubstituted | Baseline amide character |
| 2-Nitrobenzamide | 166.134 | 2-Nitro | Strong electron withdrawal |
| 5-Fluorobenzamide | 139.127 | 5-Fluoro | Moderate electron withdrawal |
| 5-Fluoro-2-nitrobenzamide | 184.126 | 5-Fluoro-2-nitro | Combined electron withdrawal |
Research on benzamide substitution patterns in pharmaceutical applications reveals that the 1,2,5-trisubstituted pattern found in 5-fluoro-2-nitrobenzamide represents a less common but synthetically accessible arrangement [21]. Studies indicate that such substitution patterns require specialized synthetic approaches compared to the more prevalent 1,4-disubstituted and 1,2-disubstituted patterns [21] [22].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 184.12 g/mol | [11] [5] |
| Molecular Formula | C₇H₅FN₂O₃ | [11] [5] |
| CAS Number | 77206-97-4 | [11] [5] |
| Melting Point | 151°C | [3] |
| Boiling Point | 275.6 ± 25.0°C at 760 mmHg | [4] [5] |
| Density | 1.482 ± 0.06 g/cm³ | [4] |
| Flash Point | 133°C | [3] |
| Exact Mass | 184.028 amu | [5] |
| Polar Surface Area | 89.90 Ų | [5] |
| LogP | 2.24 | [5] |
| Solvent | Solubility Category | Estimated Solubility (25°C) |
|---|---|---|
| Water | Insoluble | < 0.1 mg/mL |
| DMSO | Highly soluble | > 50 mg/mL |
| DMF | Highly soluble | > 50 mg/mL |
| Ethanol | Moderately soluble | 5-25 mg/mL |
| Dichloromethane | Soluble | 25-50 mg/mL |
| Toluene | Slightly soluble | 0.1-1 mg/mL |
| Cyclohexane | Insoluble | < 0.1 mg/mL |
| Technique | Assignment | Frequency/Chemical Shift | Multiplicity |
|---|---|---|---|
| IR | N-H stretch (amide) | 3400-3200 cm⁻¹ | Broad, asymmetric |
| IR | C=O stretch (amide I) | 1680-1650 cm⁻¹ | Strong, sharp |
| IR | N-O stretch (nitro) | 1520-1340 cm⁻¹ | Strong, two bands |
| ¹H NMR | Aromatic H-3 | 8.1-8.3 ppm | Doublet (J ~ 8 Hz) |
| ¹³C NMR | C=O (amide) | 165-170 ppm | Quaternary carbon |
| ¹⁹F NMR | F-5 (fluorine) | -110 to -120 ppm | Singlet |
| MS | Molecular ion [M+H]⁺ | 185 m/z | Molecular ion peak |